"Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate CAS 80036-89-1"
"Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate CAS 80036-89-1"
An In-depth Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS 80036-89-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Keystone for Amisulpride
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, identified by CAS Number 80036-89-1, is a highly functionalized aromatic compound of significant interest in pharmaceutical synthesis.[1][2] While it is a useful research chemical, its primary and most critical role is as a direct precursor and key intermediate in the industrial-scale manufacturing of Amisulpride.[2][3] Amisulpride is an atypical antipsychotic drug effective in treating schizophrenia and dysthymia by acting as a selective antagonist of dopamine D2/D3 receptors.[3] The molecular architecture of this intermediate provides the essential substituted benzamide core required for Amisulpride's pharmacological activity. Consequently, the purity, quality, and consistent supply of this compound directly govern the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[3][4] This guide provides a comprehensive overview of its chemical properties, strategic synthesis, analytical validation, and safe handling protocols.
Part 1: Physicochemical and Chemical Profile
Understanding the fundamental properties of a synthetic intermediate is paramount for process optimization, reaction design, and safe handling. Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is typically supplied as a solid, off-white crystalline powder.[5][6]
| Property | Value | Reference(s) |
| CAS Number | 80036-89-1 | [5][7][8] |
| Molecular Formula | C₁₁H₁₅NO₅S | [7][8] |
| Molecular Weight | 273.31 g/mol | [6][8][9] |
| IUPAC Name | Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | [10] |
| Synonyms | Amisulpride Impurity 5, 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester | [5] |
| Appearance | Solid, Off-white crystalline powder | [5][6] |
| Density | ~1.289 g/cm³ (Predicted) | [5][11] |
| Boiling Point | 514.5°C at 760 mmHg (Predicted) | [5][11] |
| Flash Point | 265°C | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [11][12] |
Part 2: Strategic Importance in the Synthesis of Amisulpride
The synthesis of Amisulpride is a multi-step process where the final key step involves the amidation of a substituted benzoic acid derivative with 2-(Aminomethyl)-1-ethylpyrrolidine.[3] Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate serves as the immediate precursor to this benzoic acid core. The methyl ester group acts as a protecting group for the carboxylic acid, which can prevent unwanted side reactions and improve solubility in certain organic solvents during preceding steps.[4] This ester is then typically hydrolyzed to its corresponding carboxylic acid, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1), just before the final coupling reaction.[13] The quality of this intermediate is therefore a critical control point in the overall manufacturing chain.[4]
Caption: Key final steps in the synthesis of Amisulpride.
Part 3: A Validated Synthetic Pathway and Mechanistic Insights
Several synthetic routes to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate have been developed, with a particularly robust and high-yielding method detailed in patent literature.[14][15] This process is designed for scalability and purity, achieving yields up to 80% and purity greater than 99.5%.[14] The strategy involves three main stages starting from 2-methoxy-4-acetamidobenzoate.
Causality Behind Experimental Choices:
-
Amino Group Protection: The starting material has its 4-amino group protected as an acetamide. This is a crucial strategic decision to prevent the amino group, a nucleophile and an activating group, from interfering with the subsequent electrophilic halogenation step, thus ensuring regioselective substitution at the 5-position.
-
Halogenation: A halogen (chlorine or bromine) is introduced at the 5-position, which is activated by the ortho-methoxy and para-acetamido groups. This halogen serves as an effective leaving group for the next step.
-
Copper-Catalyzed Sulfonylation: The core ethylsulfonyl group is installed via a condensation reaction with sodium ethanesulfinate. This nucleophilic aromatic substitution is facilitated by a cuprous salt catalyst (e.g., CuCl or Cu₂O), which is known to promote such transformations.[14][15]
-
Deprotection: The final step is the removal of the acetyl protecting group via acid-catalyzed hydrolysis (e.g., with sulfuric acid in methanol). This regenerates the free amine and yields the target product.[15]
Caption: Step-wise synthesis of the target intermediate.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on published methodologies.[15]
Step 1: Halogenation of 2-methoxy-4-acetamidobenzoate
-
In a reactor equipped for gas absorption, charge 2-methoxy-4-acetamidobenzoate (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Cool the mixture to 10-15°C with stirring.
-
Slowly introduce bromine (1.05 eq) dropwise, maintaining the temperature between 10-15°C.
-
After the addition is complete, continue stirring at this temperature for 4 hours to ensure the reaction goes to completion.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM, yielding the crude solid 2-methoxy-4-acetamido-5-bromobenzoic acid methyl ester.
Step 2: Sulfonylation
-
To the same reaction vessel, add the crude intermediate from Step 1.
-
Charge Dimethylformamide (DMF) as the solvent, followed by sodium ethanesulfinate (1.6 eq) and cuprous chloride (0.07 eq) as the catalyst.
-
Slowly heat the mixture to 75-80°C and maintain this temperature for 8 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to below 10°C.
-
Filter the reaction mixture to isolate the solid product, which is methyl 2-methoxy-4-acetamido-5-ethylsulfonylbenzoate.
Step 3: Deacetylation (Deprotection)
-
Transfer the filtered solid from Step 2 into a reactor equipped with a reflux condenser.
-
Add methanol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain under reflux conditions for 5 hours.
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Filter the crystallized solid, wash with cold methanol, and dry under vacuum to yield the final product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, as a white solid.[14]
Part 4: Analytical Characterization and Quality Control
For an API intermediate, stringent quality control is non-negotiable. The identity and purity of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate must be rigorously confirmed.
| Parameter | Method | Typical Specification | Reference(s) |
| Assay/Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.5% to ≥99.5% | [6][14] |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR Spectroscopy | Conforms to structure | [16][17] |
| Appearance | Visual Inspection | Off-white to white crystalline powder | [6][14] |
-
HPLC: This is the primary method for quantifying purity and detecting any process-related impurities or degradation products. A typical HPLC method might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[14]
-
Spectroscopy: A combination of spectroscopic techniques provides unambiguous structural confirmation. ¹H NMR and ¹³C NMR will confirm the number and connectivity of protons and carbons, MS will verify the molecular weight, and FTIR will identify key functional groups like the amine (N-H stretch), sulfone (S=O stretch), ester (C=O stretch), and ether (C-O stretch).
Part 5: Safety, Handling, and Storage
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is classified as a hazardous substance and requires careful handling by trained personnel in a controlled environment.[7]
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source:[7]
Precautions for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat or suitable protective clothing.[7][8] In case of inadequate ventilation or when handling large quantities, respiratory protection may be necessary.[7]
-
Hygiene: Avoid breathing dust.[7] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[18] The material should be kept in a dark place under an inert atmosphere.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
Conclusion
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS 80036-89-1) is more than just a chemical compound; it is a meticulously designed building block that is fundamental to the production of the life-altering medication, Amisulpride. Its synthesis requires a deep understanding of reaction mechanisms and process control to achieve the high purity demanded by the pharmaceutical industry. A thorough knowledge of its properties, analytical profile, and safety protocols, as outlined in this guide, is essential for any scientist or professional involved in its handling, synthesis, or application in drug development.
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